(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine compound with a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-chloro-1-tetralone.
Reduction: The ketone group of 6-chloro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding tetrahydronaphthalene derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Studies: It can be used in studies involving the interaction of chiral amines with biological receptors.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the chlorine substituent.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine substituent instead of chlorine.
Uniqueness
Chirality: The ®-enantiomer provides specific interactions with chiral biological targets, which can result in unique pharmacological properties.
Chlorine Substituent: The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological molecules compared to its non-halogenated counterparts.
Properties
IUPAC Name |
(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVCEPSKLJNQI-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-75-9 | |
Record name | 1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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